molecular formula C19H17NO6 B3012904 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide CAS No. 637751-43-0

2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide

Cat. No.: B3012904
CAS No.: 637751-43-0
M. Wt: 355.346
InChI Key: OEPBQOOQQCJYOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide is a useful research compound. Its molecular formula is C19H17NO6 and its molecular weight is 355.346. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial Activity :

    • Compounds based on 2-oxo-2H-chromen-4-yl derivatives have been shown to possess antibacterial properties. A study by Čačić et al. (2009) details the synthesis of related compounds with potential antibacterial effects against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009). Similarly, Behrami and Dobroshi (2019) reported the antibacterial activity of synthesized 4-hydroxy-chromen-2-one derivatives (Behrami & Dobroshi, 2019).
  • Antioxidant Activity :

    • A study by Kadhum et al. (2011) explored the antioxidant activity of new coumarin derivatives, including compounds structurally related to 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide (Kadhum et al., 2011).
  • Cardiac Protection :

    • A compound similar to this compound was investigated by Emna et al. (2020) for its potential to protect rat heart tissues from isoproterenol toxicity, indicating possible cardioprotective applications (Emna et al., 2020).
  • Synthesis of Novel Compounds :

    • The compound and its derivatives are used in the synthesis of novel compounds with potential biological activities. For instance, Parameshwarappa et al. (2009) synthesized thiazole substituted coumarins for potential antibacterial and antifungal activities (Parameshwarappa et al., 2009).
  • Antiestrogenic Activity :

    • Almutairi et al. (2020) investigated the antiestrogenic activity of certain new nonsteroidal coumarin-4-acetamides, suggesting potential applications in cancer therapy, especially breast cancer (Almutairi et al., 2020).
  • Antimicrobial Activities :

    • Sharma et al. (2004) synthesized derivatives of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, showing potential antimicrobial activities, which could be relevant to the study of this compound (Sharma, Sharma, & Rane, 2004).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. If it has biological activity, it could interact with various biological targets, but without specific studies or data, it’s not possible to provide a detailed mechanism of action .

Safety and Hazards

Without specific studies or data, it’s not possible to provide detailed information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

2-[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c1-2-23-14-5-3-4-6-15(14)26-17-10-25-16-9-12(24-11-18(20)21)7-8-13(16)19(17)22/h3-10H,2,11H2,1H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPBQOOQQCJYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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